molecular formula C14H20ClNO2 B6216378 2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride CAS No. 2742652-73-7

2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride

Cat. No. B6216378
CAS RN: 2742652-73-7
M. Wt: 269.8
InChI Key:
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Description

2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride, commonly known as 4-MPA-HCl, is an organic compound with a wide range of applications. It is a versatile reagent used in a variety of chemical synthesis processes, including the synthesis of pharmaceuticals, polymers, and other organic compounds, as well as in scientific research. 4-MPA-HCl is a chiral compound, meaning that it can exist in two mirror-image forms, or enantiomers. As a result, it is a valuable tool for the study of chirality and its effects on molecules. In addition, 4-MPA-HCl has been used to study the mechanism of action of various drugs and to develop new drugs and treatments.

Scientific Research Applications

4-MPA-HCl is a valuable tool for scientific research, as it can be used to study the mechanism of action of various drugs and to develop new drugs and treatments. It has been used in the study of chirality and its effects on molecules, as well as in the synthesis of pharmaceuticals, polymers, and other organic compounds. In addition, 4-MPA-HCl has been used in the synthesis of optically active compounds, which are important in the development of drugs and other products.

Mechanism of Action

The mechanism of action of 4-MPA-HCl is not fully understood. However, it is believed that the compound acts as a proton donor, transferring protons from the piperidine moiety to the methylphenol moiety. This reaction is believed to be the basis for its ability to act as a chiral reagent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPA-HCl are not fully understood. However, it is believed that the compound can act as an inhibitor of enzymes, and that it can interact with proteins and other molecules in the body. It is also believed that 4-MPA-HCl may have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-MPA-HCl is a versatile reagent and is widely used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in both water and organic solvents. Additionally, it is a chiral compound, which makes it useful for the study of chirality and its effects on molecules. However, 4-MPA-HCl is not very stable, and it can decompose if it is exposed to heat or light.

Future Directions

There are a number of potential future directions for 4-MPA-HCl. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in the synthesis of pharmaceuticals, polymers, and other organic compounds. Additionally, further research into the synthesis of optically active compounds could lead to the development of new drugs and treatments. Finally, further research into the stability of 4-MPA-HCl could lead to the development of new methods for its synthesis and storage.

Synthesis Methods

4-MPA-HCl can be synthesized in several ways, but the most commonly used method involves the reaction of 4-methylphenol and piperidine hydrochloride in the presence of a base. The reaction is conducted in an aqueous solution, and the resulting product is a white crystalline solid. The yield of the reaction is typically greater than 90%. Other methods of synthesis include the reaction of 4-methylphenol and piperidine in the presence of an acid, and the reaction of 4-methylphenol and piperidine in the presence of an oxidizing agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride involves the reaction of 4-methylbenzyl chloride with piperidine to form 2-(4-methylphenyl)piperidine. This intermediate is then reacted with chloroacetic acid to form 2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "4-methylbenzyl chloride", "piperidine", "chloroacetic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-methylbenzyl chloride is reacted with piperidine in the presence of a base such as potassium carbonate to form 2-(4-methylphenyl)piperidine.", "Step 2: 2-(4-methylphenyl)piperidine is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid.", "Step 3: 2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound, 2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride." ] }

CAS RN

2742652-73-7

Molecular Formula

C14H20ClNO2

Molecular Weight

269.8

Purity

95

Origin of Product

United States

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